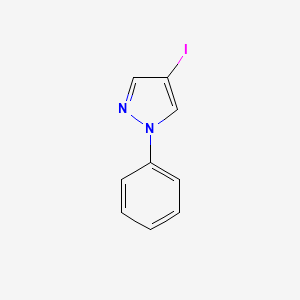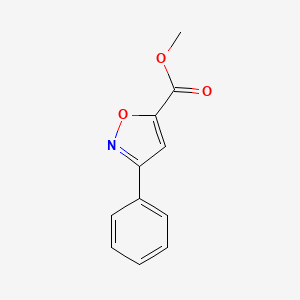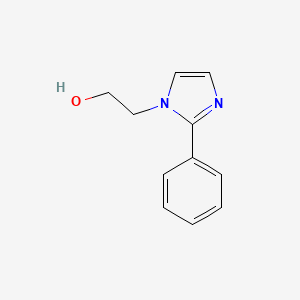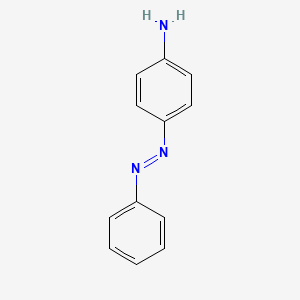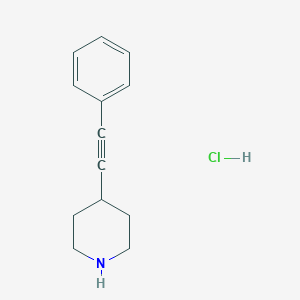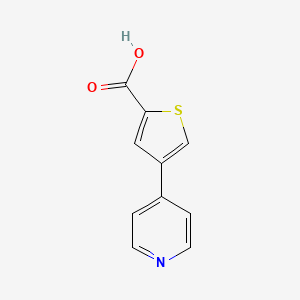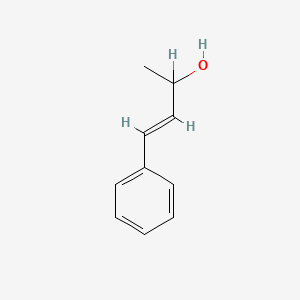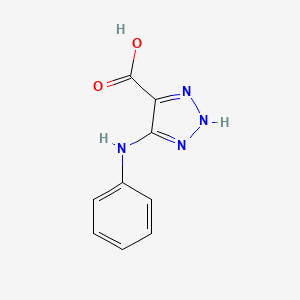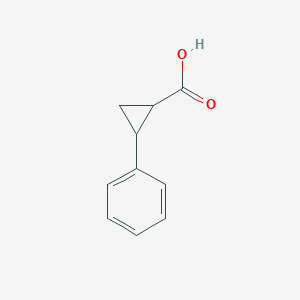
2-Phenylcyclopropanecarboxylic acid
描述
2-Phenylcyclopropanecarboxylic acid (2-PCA) is an organic compound that belongs to the family of cyclopropanes. It is a colorless, crystalline solid that is insoluble in water but soluble in many organic solvents. 2-PCA is an important intermediate in organic synthesis, and it has been used in a variety of scientific applications. It is also known as 2-cyclopropylpropionic acid, 2-cyclopropylacetic acid, and 2-cyclopropylacetic acid.
安全和危害
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, mist, spray, and to wear protective gloves/protective clothing/eye protection/face protection .
作用机制
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of 2-Phenylcyclopropanecarboxylic acid’s action are currently unknown
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Specific information on how such factors affect this compound is currently unavailable .
生化分析
Biochemical Properties
It is known that phenylpropanoids, the class of compounds to which 2-Phenylcyclopropanecarboxylic acid belongs, interact with various enzymes, proteins, and other biomolecules
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. It is known that phenylpropanoids, including this compound, are derived from the amino acids phenylalanine and tyrosine
属性
IUPAC Name |
2-phenylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-10(12)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHDDRJBFJBDEPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80901142 | |
| Record name | NoName_213 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80901142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5685-38-1, 939-89-9 | |
| Record name | 2-Phenylcyclopropanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5685-38-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Phenyl-1-cyclopropanecarboxylic acid, cis-(+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000939899 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5685-38-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245855 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-phenylcyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-Phenylcyclopropanecarboxylic acid?
A1: The molecular formula of this compound is C10H10O2, and its molecular weight is 162.19 g/mol.
Q2: What is known about the hydrogen bonding pattern in this compound?
A2: Both (+/-)-cis and (+)-trans isomers of this compound crystallize to form cyclic dimers linked by hydrogen bonds between the carboxylic acid groups. The O…O distances range from 2.623-2.645 Å. [, ]
Q3: Can you explain the observed asymmetry in the cyclopropane ring of this compound?
A3: The cyclopropane ring in both cis and trans isomers of this compound displays asymmetry due to the different substituents. This asymmetry has been quantified using parameters such as Δ(COOH) and Δ(phenyl). [, ]
Q4: What spectroscopic techniques have been used to study this compound?
A4: Several spectroscopic techniques have been employed, including nuclear magnetic resonance (NMR), vibrational circular dichroism (VCD), and mass spectrometry. [, , ]
Q5: What are some established synthetic routes to this compound?
A5: Common synthetic approaches include the reaction of styrene with ethyl diazoacetate followed by hydrolysis [], and the enantioselective hydrolysis of racemic trans- and cis-2-arylcyclopropanecarbonitriles using Rhodococcus sp. AJ270. []
Q6: How does the stereochemistry of 2-arylcyclopropanecarbonitriles impact their biotransformation by Rhodococcus sp. AJ270?
A6: The enzyme system displays enantioselectivity towards both trans- and cis-isomers of the nitrile, yielding corresponding amides and acids with high enantiomeric excesses. The reaction rate and enantioselectivity are influenced by the substituents on the benzene ring. []
Q7: What is the photochemical behavior of 2-arylcyclopropanecarboxylates?
A7: Irradiation of trans-isomers predominantly leads to isomerization to the cis-form. In contrast, direct irradiation of cis-isomers, especially those without electron-donating groups on the phenyl ring, results in products derived from 1,3-dipolar intermediates. This difference is attributed to intramolecular exciplex formation. []
Q8: How does 2-alkoxycyclopropanecarboxylic acid behave under thermal conditions?
A8: Heating 2-alkoxycyclopropanecarboxylic acids in a water/methanol mixture leads to ring-opening and formation of the corresponding 4-oxo carboxylic acids. This transformation proceeds quantitatively. []
Q9: Has this compound or its derivatives shown any biological activity?
A9: Some derivatives, particularly hydrazides of this compound, have shown monoamine oxidase inhibiting action. [] Additionally, certain derivatives exhibit antiauxin activity by competitively inhibiting auxin-induced growth in plants. []
Q10: Are there known applications of copper chromite spinel nanoparticles in the synthesis of cyclopropanecarboxylic acids?
A10: Yes, copper chromite spinel nanoparticles (CuCr2O4), combined with basic ionic liquids, have demonstrated synergistic catalytic activity in the synthesis of cyclopropanecarboxylic acids. []
Q11: How has computational chemistry contributed to understanding this compound and its analogues?
A11: Computational methods like HF, B3LYP, and MP2 have been used to investigate conformational preferences, vibrational frequencies, and electronic effects in this compound and related cyclopropane analogues of phenylalanine. []
Q12: What is the impact of the phenyl side chain on the conformation of cyclopropane analogues of phenylalanine?
A12: The orientation of the phenyl side chain significantly impacts the stability of various conformations by influencing backbone-sidechain interactions. Computational studies help to elucidate these effects. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


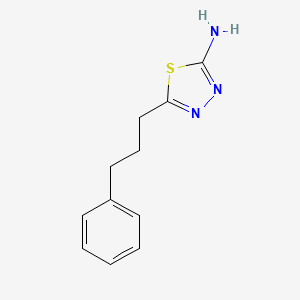
![[5-(2-Phenylethyl)-1,2,4-oxadiazol-3-yl]methylamine](/img/structure/B3023564.png)
![6-Phenylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B3023565.png)
![3,3'-[1,2-Phenylenebis(oxy)]dipropanenitrile](/img/structure/B3023566.png)
![3,3'-[1,3-Phenylenebis(oxy)]dipropanoic acid](/img/structure/B3023568.png)
